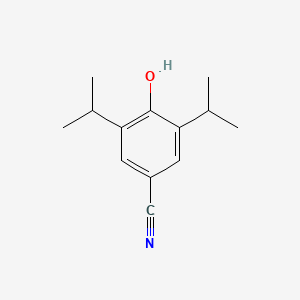

4-Hydroxy-3,5-diisopropylbenzonitrile

Description

Contextual Placement within Benzonitrile (B105546) Chemistry and Hindered Phenols

4-Hydroxy-3,5-diisopropylbenzonitrile is a bifunctional molecule that integrates two important chemical motifs: a benzonitrile core and a sterically hindered phenolic group. The benzonitrile unit, an aromatic ring bearing a nitrile (-C≡N) group, is a versatile building block in organic synthesis. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in the formation of heterocyclic compounds.

The other key feature of this molecule is the presence of a hydroxyl group on the benzene (B151609) ring, flanked by two bulky isopropyl groups. This arrangement classifies it as a hindered phenol (B47542). Hindered phenols are a well-established class of antioxidants. nih.gov The bulky alkyl groups ortho to the hydroxyl group sterically protect the phenolic proton, influencing its reactivity and enhancing its ability to act as a radical scavenger. This steric hindrance makes the resulting phenoxy radical more stable and less likely to participate in further unwanted reactions, a key attribute for effective antioxidants. partinchem.com The combination of these two functional groups in a single molecule makes this compound a subject of interest for creating molecules with tailored electronic and steric properties.

Historical Trajectory and Evolving Research Interest in Alkylated Phenols and Nitriles

The study of phenols and their derivatives has a rich history dating back to the 19th century, with significant developments in their synthesis and application. The alkylation of phenols, a key process in the synthesis of compounds like this compound, has been a focus of industrial and academic research for many decades. This process allows for the modification of the properties of phenols, leading to a wide range of applications, from polymers to pharmaceuticals.

Similarly, the chemistry of nitriles has a long-standing history, with their synthesis and reactions being fundamental topics in organic chemistry. Research into benzonitriles, in particular, has evolved from fundamental reactivity studies to their incorporation into complex functional molecules. In recent years, there has been a growing interest in the synthesis of substituted benzonitriles due to their utility as intermediates in the development of pharmaceuticals and materials with specific electronic properties. The convergence of these two historical research streams—alkylated phenols and functionalized benzonitriles—provides the backdrop for the academic interest in molecules like this compound.

Significance of this compound as a Subject of Academic Inquiry

The academic inquiry into this compound stems from its potential utility in several areas of chemical science. As a hindered phenol, it is a candidate for investigation as an antioxidant, particularly in applications where stability and compatibility with organic matrices are important. The presence of the nitrile group offers a synthetic handle for further functionalization, allowing for its incorporation into larger, more complex molecular architectures.

Research into compounds with similar structural features, such as other hindered phenols and substituted benzonitriles, is prevalent in the fields of polymer chemistry, where they are used as stabilizers and building blocks, and in medicinal chemistry, where the benzonitrile moiety is a common feature in drug candidates. The unique combination of a hindered phenol and a benzonitrile in this compound makes it a valuable model compound for studying the interplay between these two functional groups and for the potential development of new materials and molecules with novel properties. While specific, extensive research on this particular molecule is not as widespread as for some other benzonitrile or hindered phenol derivatives, its structural motifs ensure its continued relevance in academic and industrial research.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| This compound | 4917-31-1 | C13H17NO |

| 3,5-Di-tert-butyl-4-hydroxybenzonitrile | 1988-88-1 | C15H21NO |

| 4-Hydroxy-3,5-dimethylbenzonitrile | Not Available | C9H9NO |

| 4-Hydroxy-3-nitrobenzonitrile | 3272-08-0 | C7H4N2O3 |

| 4-Hydroxy-3-methoxybenzonitrile | 4421-08-3 | C8H7NO2 |

| 4-Hydroxy-3,5-diisopropylbenzoic acid | 13423-73-9 | C13H18O3 |

| Vanillin | 121-33-5 | C8H8O3 |

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-hydroxy-3,5-di(propan-2-yl)benzonitrile |

InChI |

InChI=1S/C13H17NO/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9,15H,1-4H3 |

InChI Key |

FVOUUJRIRBYIOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 4 Hydroxy 3,5 Diisopropylbenzonitrile

Strategies for the Introduction of Nitrile Functionality on Sterically Hindered Phenols

The introduction of a nitrile group onto a sterically hindered phenolic ring, such as the 2,6-diisopropylphenol scaffold, presents a notable synthetic challenge. Direct cyanation of the phenol (B47542) is often not feasible due to the deactivating and ortho-, para-directing nature of the hydroxyl group, which would favor substitution at the already occupied positions. Therefore, indirect methods are typically employed.

One common strategy involves the conversion of a pre-existing functional group at the para-position. A primary route is the dehydration of a corresponding aldoxime. This involves the initial formylation of the sterically hindered phenol to introduce a benzaldehyde (B42025) moiety, followed by reaction with hydroxylamine (B1172632) to form the aldoxime, which is then dehydrated to the nitrile. Various dehydrating agents can be employed for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Another viable approach is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from an aniline (B41778) precursor. researchgate.netrochester.edu In the context of 4-hydroxy-3,5-diisopropylbenzonitrile synthesis, this would necessitate the preparation of 4-amino-2,6-diisopropylphenol. The amino group can then be diazotized with nitrous acid, and the resulting diazonium salt treated with a cyanide source, typically copper(I) cyanide, to yield the desired nitrile. researchgate.net However, the stability of the diazonium salt and potential side reactions on the electron-rich phenolic ring are critical considerations. youtube.com

Regioselective Diisopropylation of Phenolic and Benzonitrile (B105546) Scaffolds

The regioselective introduction of two isopropyl groups ortho to the hydroxyl group is a crucial step in the synthesis of the target molecule. The Friedel-Crafts alkylation of phenol with isopropanol (B130326) or propene is a well-established method for producing 2,6-diisopropylphenol, a key precursor. rsc.org The use of specific catalysts, such as certain zeolites like H-beta and H-mordenite, can enhance the selectivity for the desired 2,6-disubstituted product over other isomers. rsc.org

Alternatively, the diisopropylation can be performed on a precursor that already contains the para-substituent that will later be converted to the nitrile. For instance, the regioselective diisopropylation of 4-hydroxybenzoic acid with isopropanol in the presence of a solid acid catalyst can yield 4-hydroxy-3,5-diisopropylbenzoic acid. chemicalbook.com This approach ensures the correct positioning of the isopropyl groups relative to the hydroxyl group and the future nitrile functionality. The reaction conditions, including temperature and the nature of the acid catalyst, are critical for achieving high regioselectivity and yield.

Direct diisopropylation of 4-hydroxybenzonitrile (B152051) is a less common approach, as the nitrile group can influence the reactivity and directing effects of the aromatic ring during electrophilic substitution.

Multi-Step Synthesis Pathways: Precursor Development and Key Transformations

Based on the strategies outlined above, a logical multi-step synthesis pathway for this compound emerges, primarily revolving around the precursor 4-hydroxy-3,5-diisopropylbenzoic acid.

A prevalent route begins with the readily available p-hydroxybenzoic acid. This starting material undergoes Friedel-Crafts alkylation with isopropanol using a solid acid catalyst to introduce the two isopropyl groups ortho to the hydroxyl group, affording 4-hydroxy-3,5-diisopropylbenzoic acid. chemicalbook.comgoogleapis.com This intermediate is a stable, crystalline solid that can be purified to a high degree before proceeding to the next step.

The key transformation is then the conversion of the carboxylic acid group to a nitrile. This can be achieved through several methods. One common approach involves the conversion of the carboxylic acid to a primary amide, 4-hydroxy-3,5-diisopropylbenzamide, followed by dehydration. Dehydrating agents such as phosphorus oxychloride, thionyl chloride, or cyanuric chloride are often effective for this transformation. The choice of reagent and reaction conditions must be carefully selected to avoid side reactions involving the unprotected phenolic hydroxyl group. youtube.com

An alternative one-pot conversion of the carboxylic acid directly to the nitrile can also be considered. This might involve heating the carboxylic acid with a reagent like urea (B33335) in the presence of a suitable catalyst and dehydrating agent. dissertationtopic.net

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| p-Hydroxybenzoic acid | C7H6O3 | Starting Material |

| 4-Hydroxy-3,5-diisopropylbenzoic acid | C13H18O3 | Key Precursor |

| 4-Hydroxy-3,5-diisopropylbenzamide | C13H19NO2 | Intermediate for Nitrile Formation |

| 2,6-Diisopropylphenol | C12H18O | Potential Starting Material |

| 4-Amino-2,6-diisopropylphenol | C12H19NO | Precursor for Sandmeyer Reaction |

Optimization of Reaction Conditions and Yields in the Synthesis of Benzonitrile Derivatives

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of benzonitrile derivatives, particularly for sterically hindered molecules.

In the diisopropylation of p-hydroxybenzoic acid, factors such as the molar ratio of isopropanol to the benzoic acid, the type and amount of solid acid catalyst, reaction temperature, and reaction time all significantly influence the yield and isomeric purity of the product. For example, using an ultrasonic reactor at temperatures between 40-60 °C has been reported to give a 78% yield of 4-hydroxy-3,5-diisopropylbenzoic acid. chemicalbook.com

For the conversion of the carboxylic acid to the nitrile, the choice of dehydrating agent and solvent is critical. For instance, the use of cyanuric chloride in a solvent like N,N-dimethylformamide (DMF) has been shown to be effective for the dehydration of benzamides, even those with electron-withdrawing groups. youtube.com The reaction temperature for such dehydrations can range from 0 °C to room temperature, offering a milder alternative to high-temperature methods. youtube.com

When considering the one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride, the choice of solvent and reaction temperature plays a crucial role. Studies on the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile found that using DMF as a solvent gave optimal yields of up to 93%. researchgate.net

| Reaction Step | Parameter | Condition | Effect on Yield/Purity |

|---|---|---|---|

| Diisopropylation of p-Hydroxybenzoic Acid | Catalyst | Solid Acid | Influences regioselectivity and reaction rate. |

| Temperature | 40-60 °C | Affects reaction rate and potential for side reactions. | |

| Reaction Time | 1-3 hours | Ensures complete conversion of starting material. | |

| Nitrile Formation from Carboxylic Acid (via amide) | Dehydrating Agent | Cyanuric Chloride, POCl3, SOCl2 | Choice impacts efficiency and compatibility with other functional groups. |

| Solvent | DMF | Can influence reaction rate and solubility of reagents. | |

| Temperature | 0 °C to Room Temperature | Milder conditions can improve selectivity and reduce byproducts. |

Advanced Purification Techniques for High Purity this compound

Obtaining high-purity this compound is essential for its potential applications. Given that the final product is expected to be a crystalline solid, recrystallization is a primary and effective purification method.

The choice of solvent for recrystallization is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. youtube.com For phenolic compounds, a mixture of solvents is often employed to achieve the desired solubility profile. rochester.edu Common solvent systems for the recrystallization of organic solids include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu For phenolic compounds, care must be taken to avoid solvents that can form colored complexes, and the use of activated charcoal for decolorization should be approached with caution as it can sometimes react with phenols. uobaghdad.edu.iq

Fractional crystallization can also be employed to separate the desired product from closely related impurities. researchgate.net This technique relies on small differences in solubility to achieve high levels of purification.

For analytical purposes and small-scale purification, chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) can be utilized. researchgate.net However, for larger-scale purification, recrystallization is generally more practical and economical. illinois.edu

Finally, to remove any residual volatile impurities, the purified crystalline product can be dried under vacuum.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 4 Hydroxy 3,5 Diisopropylbenzonitrile

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of reactivity in 4-Hydroxy-3,5-diisopropylbenzonitrile. Its acidic proton and nucleophilic oxygen atom readily participate in a variety of chemical reactions.

The nucleophilic character of the phenolic oxygen allows for straightforward derivatization through alkylation, acylation, and condensation reactions.

Alkylation: The hydroxyl group can be converted to an ether functionality via alkylation. This reaction typically proceeds by first deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide or another alkylating agent. nih.gov For instance, regioselective alkylation of the hydroxyl group in similarly substituted phenols, such as 2,4-dihydroxybenzaldehyde (B120756), has been achieved using bases like cesium bicarbonate in polar aprotic solvents. nih.gov The bulky isopropyl groups adjacent to the hydroxyl group in this compound may introduce steric hindrance, potentially requiring more forcing reaction conditions or specific catalytic systems to achieve high yields. scirp.org Solid acid catalysts like sulfated tin oxide have also been employed for the alkylation of 4-hydroxycoumarins with alcohols, suggesting an alternative pathway that avoids the use of strong bases. scirp.orgresearchgate.net

Acylation: Ester derivatives can be readily prepared through the acylation of the hydroxyl group. This transformation is typically accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The resulting esters are often valuable intermediates in organic synthesis.

Condensation: The hydroxyl group can participate in condensation reactions with various electrophiles. For example, it can react with aldehydes or ketones under acidic or basic conditions to form new carbon-oxygen bonds, leading to more complex molecular architectures.

| Reaction Type | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|

| Alkylation | Alkyl halide, Base (e.g., K2CO3, CsHCO3) | Aryl Ether | Steric hindrance from isopropyl groups may influence reaction rates. nih.gov |

| Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Aryl Ester | A standard method for protecting or modifying the hydroxyl group. |

| Condensation | Aldehydes/Ketones, Acid/Base catalyst | Various C-O linked structures | Leads to the formation of more complex molecules. ambeed.com |

The hydroxyl group is a key player in forming intermolecular and intramolecular hydrogen bonds, which significantly influence the compound's physical properties and reactivity. The presence of both a hydrogen bond donor (-OH) and acceptors (the nitrile nitrogen and the oxygen of the hydroxyl group itself) allows for the formation of complex hydrogen-bonding networks in the solid state and in solution. nih.gov

Studies on similar phenolic compounds, such as 4-hydroxybenzoic acid derivatives, have shown that hydrogen bonds are crucial in their interactions with biological macromolecules. nih.gov The strength and nature of these interactions can be investigated using techniques like fluorescence spectroscopy and computational methods. nih.govmdpi.com

Proton transfer from the phenolic hydroxyl group is a fundamental process in its acid-base chemistry. Density Functional Theory (DFT) studies on related dihydroxybenzoic acids have been used to understand proton transfer mechanisms. chemrxiv.org Such studies reveal that electronic excitation can substantially weaken the O-H bond, facilitating proton transfer. chemrxiv.orgrsc.org This photo-induced acidity is a critical aspect of the compound's behavior in various applications. The acidity and proton affinity of the molecule are key parameters that can be determined through these computational investigations. chemrxiv.org

Reactions at the Nitrile Functionality

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbon atom.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of various nitrogen-containing heterocycles through subsequent cyclization steps. For example, base-assisted cyclization of related 3-cyanoketones is a known method for preparing substituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov Similar strategies could potentially be applied to derivatives of this compound.

Furthermore, reactions involving bifunctional reagents can lead to the construction of more complex heterocyclic systems. For instance, the reaction between cysteine thiols and 2,4-difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile demonstrates a biocompatible and rapid cyclization to form peptide libraries, highlighting the reactivity of the nitrile group in complex settings. nih.gov

While less common for aryl nitriles, the isomerization of the nitrile functionality to an isocyanide (-N≡C) is a theoretical possibility, though it typically requires specific catalysts or reaction conditions. Isocyanides are valuable ligands in organometallic chemistry due to their ability to coordinate to metal centers through the lone pair on the carbon atom. If formed, the corresponding isocyanide of this compound could serve as a sterically bulky ligand for the synthesis of novel metal complexes.

Electrophilic and Nucleophilic Aromatic Substitution in the Benzonitrile (B105546) Core

The substitution pattern on the aromatic ring of this compound governs its susceptibility to further substitution reactions. The ring is highly substituted, and the electronic effects of the existing groups are crucial in determining the outcome of electrophilic and nucleophilic aromatic substitution reactions. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution (SEAr): The reactivity of the benzene (B151609) ring towards electrophiles is determined by the combined influence of the substituents. uci.edumasterorganicchemistry.com

Directing Effects: The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The two isopropyl groups are also activating and ortho, para-directing. The nitrile group is a deactivating group and directs to the meta position. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This type of reaction typically requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgyoutube.com The parent molecule, this compound, does not have a suitable leaving group. However, if a derivative containing a leaving group (e.g., a halogen) at one of the ring positions were synthesized, the potential for SNAr could be considered. The nitrile group would provide some activation towards nucleophilic attack, but the electron-donating hydroxyl and isopropyl groups would counteract this effect, generally making the ring less susceptible to nucleophilic aromatic substitution compared to rings with multiple strong electron-withdrawing groups. nih.govyoutube.com

| Reaction Type | Substituent Effects | Predicted Reactivity/Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | -OH: Activating, o,p-directing -iPr: Activating, o,p-directing -CN: Deactivating, m-directing | Overall activated ring, but all activated positions (ortho/para to -OH) are blocked. Further substitution is sterically hindered and electronically disfavored. uci.edulibretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | -OH: Donating, deactivating for SNAr -iPr: Donating, deactivating for SNAr -CN: Withdrawing, activating for SNAr | Requires a derivative with a leaving group. The ring is generally electron-rich, making SNAr unfavorable unless strongly activated by additional electron-withdrawing groups. wikipedia.orgyoutube.com |

Detailed Mechanistic Insights into the Reactions of this compound Remain Elusive

This knowledge gap prevents a thorough discussion on the kinetics and intermediates involved in the chemical transformations of this compound. Scientific understanding of a compound's reactivity is built upon experimental data from mechanistic studies, which track the rate of reactions under various conditions and identify the transient species that form during the conversion of reactants to products. Without such studies, any description of reaction mechanisms would be purely speculative and fall outside the scope of established scientific findings.

Further research is required to characterize the chemical behavior of this compound, which would involve targeted experiments to determine reaction orders, rate constants, activation energies, and the structural identity of any intermediates. Such investigations are crucial for understanding its stability, potential degradation pathways, and its utility in various chemical syntheses. At present, the scientific community has not published research that provides this level of mechanistic detail for this compound.

Advanced Spectroscopic and Crystallographic Characterization of 4 Hydroxy 3,5 Diisopropylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. For 4-Hydroxy-3,5-diisopropylbenzonitrile, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of its chemical structure and conformation.

The two isopropyl groups in this compound are subject to hindered rotation around the C(aryl)-C(isopropyl) bonds due to steric hindrance from the adjacent hydroxyl group and the nitrile group. This restricted rotation can lead to the presence of different stable conformations (rotamers) at low temperatures.

Variable Temperature (VT) NMR is the definitive method for studying such dynamic processes. ox.ac.ukmdpi.com By recording NMR spectra at different temperatures, one can observe changes in the signals. At high temperatures, where the rotation of the isopropyl groups is fast on the NMR timescale, the methyl groups of each isopropyl substituent would appear as a single, averaged signal. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the signals for the sterically non-equivalent methyl groups will broaden and eventually separate into distinct peaks at the coalescence temperature. mdpi.com Analysis of the coalescence temperature and the frequency difference between the signals allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. mdpi.com For sterically hindered phenols, these barriers can provide insight into the conformational preferences and the steric environment around the aromatic ring.

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The expected proton NMR spectrum of this compound would feature distinct signals for each type of proton.

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are chemically equivalent and would appear as a single sharp singlet.

Hydroxyl Proton (OH): A singlet whose chemical shift is dependent on solvent and concentration.

Isopropyl Methine Protons (CH): A septet due to coupling with the six adjacent methyl protons.

Isopropyl Methyl Protons (CH₃): A doublet due to coupling with the methine proton.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons: C-CN, C-OH, C-isopropyl, and C-H.

Nitrile Carbon (CN): A signal in the characteristic downfield region for nitriles.

Isopropyl Carbons: Two signals corresponding to the methine (CH) and methyl (CH₃) carbons.

The specific chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, isopropyl, and nitrile groups). nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Aromatic H | ~7.3 | Singlet | ~118 |

| Hydroxyl OH | Variable | Singlet | N/A |

| Isopropyl CH | ~3.2 | Septet | ~28 |

| Isopropyl CH₃ | ~1.2 | Doublet | ~23 |

| Aromatic C-OH | N/A | N/A | ~155 |

| Aromatic C-iPr | N/A | N/A | ~138 |

| Aromatic C-CN | N/A | N/A | ~110 |

| Nitrile CN | N/A | N/A | ~119 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and understanding the molecule's structure. wikipedia.orgugm.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this molecule, a key correlation would be observed between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org It would be used to definitively link the proton signals of the aromatic C-H, isopropyl CH, and isopropyl CH₃ to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. In this case, NOESY could reveal through-space interactions between the isopropyl methyl protons and the aromatic protons, helping to confirm the preferred orientation of the isopropyl groups relative to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is dominated by the modes of the substituted benzene ring and its functional groups.

O-H Stretch: A prominent, often broad, band in the IR spectrum around 3600-3200 cm⁻¹ corresponding to the hydroxyl group stretching vibration. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl groups appear just below 3000 cm⁻¹. spectroscopyonline.com

C≡N Stretch: A sharp, intense absorption in the IR and Raman spectra around 2230-2220 cm⁻¹ is a clear indicator of the nitrile group. libretexts.org

C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-H Bends: Aliphatic C-H bending modes for the isopropyl group (e.g., scissoring, rocking) are expected in the 1470-1365 cm⁻¹ range. Out-of-plane C-H bending for the substituted aromatic ring gives strong bands in the fingerprint region below 900 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) |

| O-H | Stretch | 3600-3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2970-2850 | Strong |

| C≡N | Stretch | 2230-2220 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1600-1450 | Medium-Strong |

| Aliphatic C-H | Bend | 1470-1365 | Medium |

Vibrational spectroscopy is sensitive to the molecular environment. The precise frequency and shape of the O-H stretching band in the IR spectrum can provide significant information about hydrogen bonding. In a dilute, non-polar solvent, a sharp band corresponding to a "free," non-hydrogen-bonded hydroxyl group would be expected. As concentration increases or in a protic solvent, the emergence of a broad, lower-frequency band would indicate intermolecular hydrogen bonding between molecules. Intramolecular hydrogen bonding between the OH group and the π-system of the nitrile is also a possibility, which would be investigated by comparing spectra in polar and non-polar solvents.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information. The symmetric "breathing" mode of the substituted benzene ring and the C≡N stretch would be prominent in the Raman spectrum, offering further insight into the electronic effects of the substituents on the ring structure. nih.govthermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio of ions, providing precise information about a molecule's weight and elemental composition, as well as structural details through fragmentation analysis.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₇NO. Based on this formula, the theoretical exact mass can be calculated. This value is crucial for confirming the identity of the compound in complex samples.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|

| C₁₃H₁₇NO | 203.131014 |

Note: This is a calculated value based on the most stable isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation pathways of a selected precursor ion. This technique provides detailed structural information by breaking the molecule into smaller fragment ions. A thorough review of scientific literature and spectral databases did not yield specific experimental MS/MS fragmentation data for this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Luminescence Investigations

Electronic spectroscopy examines the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure, chromophores, and photophysical behavior.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a compound as a function of wavelength. The absorption peaks correspond to electronic transitions between different energy levels within the molecule. The benzonitrile (B105546) and phenol (B47542) moieties in this compound constitute its primary chromophores. However, specific experimental UV-Vis absorption data, including maximum absorption wavelengths (λmax) and details of its electronic transitions, are not available in the reviewed scientific literature.

Luminescence investigations, such as fluorescence spectroscopy, measure the light emitted by a substance after it has absorbed light. These studies reveal important photophysical properties like fluorescence quantum yield and Stokes shift. An extensive search of published research reveals no available experimental data on the fluorescence characteristics or other photophysical properties of this compound.

Computational and Theoretical Chemistry Studies on 4 Hydroxy 3,5 Diisopropylbenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties.

Geometry Optimization and Conformational Landscapes

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Hydroxy-3,5-diisopropylbenzonitrile, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A conformational landscape analysis would explore the different spatial orientations (conformers) of the isopropyl groups and the hydroxyl group relative to the benzene (B151609) ring. By rotating these groups and calculating the corresponding energies, a potential energy surface can be mapped out to identify the global minimum energy conformer as well as other local minima and the energy barriers between them. However, specific studies detailing the optimized geometry or the conformational landscape for this particular molecule have not been found in the searched literature.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution, and Electrostatic Potential

The electronic structure of a molecule governs its reactivity and properties. DFT calculations can provide valuable insights into this structure.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of electron density on each atom, providing the net atomic charges. This information helps in understanding the polarity of bonds and identifying nucleophilic and electrophilic sites within the molecule.

Electrostatic Potential (ESP): An ESP map visually represents the charge distribution around the molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Despite the utility of these analyses, specific data on the HOMO-LUMO energies, charge distribution, or electrostatic potential maps for this compound are not available in the public domain based on the conducted searches.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR/Raman frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and comparison with experimental results.

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts with reasonable accuracy. These predictions are useful for assigning signals in experimental spectra.

IR/Raman Frequencies: The vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated using DFT. These calculations help in assigning the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds.

No specific computational studies predicting the NMR, IR, or Raman spectra for this compound were identified.

Investigation of Tautomeric Equilibria and Energy Landscapes

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For this compound, potential tautomerism could involve the migration of the hydroxyl proton. DFT calculations can be employed to determine the relative energies and stabilities of different tautomeric forms. By calculating the energy landscape, one can predict the most stable tautomer and the energy barriers for interconversion. A search of the literature did not yield any studies on the tautomeric equilibria of this compound.

Advanced Quantum Chemical Methods for Accurate Property Prediction

Beyond standard DFT, more advanced quantum chemical methods exist for achieving higher accuracy in property prediction, although they are computationally more expensive. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), or multireference methods could be used for a more precise calculation of electronic energies and other properties. These methods are particularly useful for systems where standard DFT functionals may not be sufficient. There is no indication from the searched literature that such advanced methods have been applied to this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the behavior of molecules over time.

Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule based on its conformation. It is much faster than quantum methods and is suitable for exploring the conformational space of larger molecules.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over a period of time, providing insights into conformational flexibility, interactions with solvent molecules, and other dynamic processes. Investigating the solvation effects would involve simulating this compound in a box of explicit solvent molecules (like water or an organic solvent) to understand how the solvent influences its structure and behavior.

No published MM or MD simulation studies specifically focusing on the conformational flexibility or solvation effects of this compound were found.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies of reaction mechanisms for compounds like this compound would likely focus on the reactivity of the phenolic hydroxyl group and the influence of the bulky isopropyl and electron-withdrawing nitrile substituents.

Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET) Mechanisms: As a hindered phenol (B47542), a primary area of theoretical investigation would be its antioxidant activity, which typically proceeds via hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) mechanisms. Computational studies on similar hindered phenols utilize quantum chemical methods, such as Density Functional Theory (DFT), to model these reactions.

Reaction Coordinate and Transition State: Theoretical calculations would map the potential energy surface for the abstraction of the hydrogen atom from the hydroxyl group by a free radical. This involves identifying the transition state structure, which is the highest energy point along the reaction coordinate. The geometry of the transition state, including the bond lengths of the forming and breaking bonds, and its energy are crucial for determining the reaction rate. For this compound, the bulky isopropyl groups would sterically hinder the approach of radicals to the hydroxyl group, influencing the geometry and energy of the transition state.

Kinetic and Thermodynamic Parameters: From the computed potential energy surface, key kinetic and thermodynamic parameters can be derived. The activation energy (the energy difference between the reactants and the transition state) is a primary determinant of the reaction rate. A lower activation energy implies a faster reaction. The bond dissociation enthalpy (BDE) of the O-H bond is a critical thermodynamic parameter, with a lower BDE generally indicating greater antioxidant potential. Theoretical studies would likely predict a relatively low O-H BDE for this compound due to the resonance stabilization of the resulting phenoxyl radical by the aromatic ring and the nitrile group.

Influence of Substituents: The isopropyl groups at the ortho positions and the nitrile group at the para position significantly influence the electronic structure and reactivity.

Steric Effects: The diisopropyl substitution provides steric shielding to the hydroxyl group, which can modulate its reactivity and prevent unwanted side reactions.

Electronic Effects: The electron-withdrawing nature of the para-nitrile group would influence the electronic properties of the aromatic ring and the acidity of the phenolic proton.

A hypothetical reaction coordinate for the hydrogen abstraction from this compound by a generic radical (R•) is depicted below.

| Reactants | Transition State | Products |

| This compound + R• | [this compound---H---R]• | 4-Oxy-3,5-diisopropylbenzonitrile radical + HR |

This table represents a simplified, hypothetical reaction pathway. Actual computational studies would provide detailed energetic and geometric data for each state.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The analysis of non-covalent interactions in this compound is crucial for understanding its solid-state structure, solubility, and interactions with other molecules. Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the analysis of the reduced density gradient (Non-Covalent Interaction, NCI, plots) are powerful tools for these investigations.

Types of Intermolecular Forces: The molecular structure of this compound allows for several types of non-covalent interactions:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This could lead to the formation of dimers or extended networks in the solid state.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, contributing to the stability of crystal packing.

Van der Waals Interactions: The bulky and hydrophobic isopropyl groups would primarily interact through van der Waals forces (dispersion forces).

Computational Analysis of Dimers: A common theoretical approach is to study the interactions within a dimer of the molecule. SAPT can be used to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion.

A hypothetical SAPT energy decomposition for a hydrogen-bonded dimer of this compound could look like the following:

| Interaction Component | Estimated Energy Contribution (kcal/mol) | Description |

| Electrostatics | -5 to -10 | Attraction between permanent multipoles (e.g., O-H bond dipole and N lone pair). |

| Exchange (Repulsion) | +8 to +15 | Pauli repulsion due to overlapping electron clouds. |

| Induction (Polarization) | -2 to -5 | Distortion of electron clouds leading to induced dipoles. |

| Dispersion | -4 to -8 | Correlated fluctuations of electrons leading to instantaneous dipoles. |

| Total Interaction Energy | -3 to -8 | The net attractive interaction holding the dimer together. |

Note: The values in this table are illustrative estimates based on typical hydrogen-bonded systems and have not been calculated for the specific compound.

Visualization of Non-Covalent Interactions: NCI plots are a valuable tool for visualizing non-covalent interactions in real space. These plots are based on the electron density and its derivatives. In an NCI plot of a this compound dimer, one would expect to see distinct regions corresponding to:

Strong attractive interactions (hydrogen bonds), typically appearing as blue or green surfaces between the OH group of one molecule and the CN group of another.

Weaker van der Waals interactions, appearing as broader, greenish surfaces between the isopropyl groups and aromatic rings.

Steric repulsion, which would be indicated by reddish areas where atoms are in close proximity.

Synthesis and Characterization of Advanced Derivatives and Analogues of 4 Hydroxy 3,5 Diisopropylbenzonitrile

Rational Design and Synthesis of Functionalized Derivatives

The rational design of functionalized derivatives of 4-hydroxy-3,5-diisopropylbenzonitrile is predicated on the strategic modification of its core structure to modulate its physicochemical and reactive properties. The synthetic approaches to this parent compound and its derivatives leverage established methodologies in organic chemistry, focusing on the introduction of the key functional groups—hydroxyl, isopropyl, and nitrile—onto the benzene (B151609) ring.

A plausible synthetic pathway to this compound can be envisioned starting from readily available precursors such as 2,6-diisopropylaniline (B50358). The synthesis could proceed via a Sandmeyer reaction, where the amino group of 2,6-diisopropylaniline is diazotized and subsequently replaced by a nitrile group to form 2,6-diisopropylbenzonitrile. The final step would involve a regioselective hydroxylation at the para-position. Alternatively, starting from 2,6-diisopropylphenol, direct formylation followed by conversion of the aldehyde to a nitrile offers another route. For instance, a one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) and hydroxylamine (B1172632) hydrochloride has been reported, suggesting a similar transformation could be applied to the diisopropyl analogue.

The functionalization of this compound can be systematically approached by targeting its three key reactive sites: the phenolic hydroxyl group, the aromatic ring, and the nitrile moiety.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers or esters through Williamson ether synthesis or acylation, respectively. These reactions introduce a wide range of functional groups that can alter the molecule's steric and electronic properties.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The hydroxyl group is a strong activating group and, along with the two isopropyl groups, directs incoming electrophiles to the ortho and para positions. Given that the positions ortho to the hydroxyl group are sterically hindered by the isopropyl groups, and the para position is occupied by the nitrile group, further substitution on the ring would be challenging and require forcing conditions.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. It can also undergo reduction to form a primary amine (benzylamine derivative) or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles.

The table below summarizes potential synthetic strategies for deriving functionalized analogues of this compound.

| Target Site | Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Derivative |

| Hydroxyl Group | Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Ether (-OR) | 4-Methoxy-3,5-diisopropylbenzonitrile |

| Hydroxyl Group | Esterification | Acyl chloride or anhydride, Base (e.g., Pyridine) | Ester (-OCOR) | 4-Acetoxy-3,5-diisopropylbenzonitrile |

| Nitrile Group | Hydrolysis | Strong acid or base, Heat | Carboxylic Acid (-COOH) | 4-Hydroxy-3,5-diisopropylbenzoic acid |

| Nitrile Group | Reduction | Reducing agent (e.g., LiAlH4) | Amine (-CH2NH2) | (4-Hydroxy-3,5-diisopropylphenyl)methanamine |

| Nitrile Group | Cycloaddition | Sodium azide (B81097) (NaN3), Lewis acid | Tetrazole | 5-(4-Hydroxy-3,5-diisopropylphenyl)-1H-tetrazole |

Comparative Chemical Reactivity Studies of Analogues

The chemical reactivity of this compound and its analogues is largely dictated by the interplay of the electronic effects of the hydroxyl and nitrile groups and the significant steric hindrance imposed by the flanking isopropyl groups.

The phenolic hydroxyl group imparts acidic properties to the molecule and is susceptible to oxidation. The steric shielding provided by the ortho-diisopropyl groups is expected to hinder reactions that require direct access to the hydroxyl group, potentially reducing its rate of reaction compared to less hindered phenols. This steric hindrance is a well-known feature of hindered phenolic compounds, which often exhibit excellent antioxidant properties due to the stability of the resulting phenoxyl radical.

The nitrile group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. libretexts.org Its reactivity is characterized by susceptibility to nucleophilic attack at the carbon atom. The rate of hydrolysis of benzonitriles in acidic media is influenced by the substituents on the ring. yu.edu.jo For this compound, the electron-donating nature of the hydroxyl group (by resonance) and the isopropyl groups (by induction) would modulate the electrophilicity of the nitrile carbon.

A comparative analysis with structural analogues can illuminate these reactivity trends:

Steric Effects: Comparing this compound with its less bulky analogue, 4-hydroxy-3,5-dimethylbenzonitrile, would likely reveal a decreased reaction rate for the diisopropyl compound in reactions where steric access to the functional groups is crucial. For instance, the rate of O-alkylation might be slower.

Electronic Effects: An analogue where the hydroxyl group is replaced by a methoxy (B1213986) group (4-methoxy-3,5-diisopropylbenzonitrile) would exhibit different reactivity. The methoxy group is still an electron-donating group but lacks the acidic proton, rendering it unreactive to bases. The electron-donating effect would be slightly different, which could subtly influence the reactivity of the nitrile group.

Position of Substituents: An isomeric analogue, such as 3-hydroxy-2,6-diisopropylbenzonitrile, would exhibit markedly different reactivity. The meta-position of the hydroxyl group relative to the nitrile would alter its electronic influence on the nitrile's reactivity.

The following table provides a qualitative comparison of the expected reactivity of this compound with selected analogues.

| Compound | Key Structural Feature | Expected Reactivity of OH Group | Expected Reactivity of CN Group |

| This compound | Steric hindrance from isopropyl groups | Sterically hindered, less accessible | Moderately reactive, influenced by OH and isopropyl groups |

| 4-Hydroxy-3,5-dimethylbenzonitrile | Reduced steric hindrance | More accessible than diisopropyl analogue | Reactivity similar to diisopropyl, but less sterically shielded |

| 4-Hydroxybenzonitrile (B152051) | No steric hindrance at ortho positions | Highly accessible and reactive | Reactivity primarily influenced by the hydroxyl group |

| 3,5-Di-tert-butyl-4-hydroxybenzonitrile | Increased steric hindrance | Very sterically hindered, less reactive | Less accessible nitrile group |

Structure-Property Relationships in a Series of Substituted Benzonitriles

The physicochemical properties of this compound derivatives can be systematically tuned by altering their chemical structure. Understanding these structure-property relationships is crucial for designing molecules with specific characteristics.

Acidity (pKa): The acidity of the phenolic hydroxyl group is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating isopropyl groups would slightly decrease the acidity (increase the pKa) compared to phenol (B47542) itself. Conversely, introducing electron-withdrawing groups on the ring would increase the acidity.

Lipophilicity (LogP): The two isopropyl groups contribute significantly to the lipophilicity of the parent molecule. Esterification or etherification of the hydroxyl group with larger alkyl chains would further increase the LogP value, enhancing solubility in nonpolar solvents. Conversely, converting the nitrile group to a more polar group like a carboxylic acid or an amine would decrease the LogP and increase water solubility.

Antioxidant Activity: Hindered phenols are known for their antioxidant properties. The ability of this compound to act as a radical scavenger is dependent on the stability of the phenoxyl radical formed upon hydrogen atom donation. The steric hindrance provided by the isopropyl groups stabilizes this radical, which is a key feature of many commercial antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol). researchgate.net The antioxidant potential can be modulated by altering the electronic properties of the substituents.

The table below illustrates the predicted effects of various substitutions on the properties of this compound.

| Derivative | Structural Modification | Predicted Change in pKa | Predicted Change in Lipophilicity (LogP) | Predicted Change in Antioxidant Potential |

| 4-Methoxy-3,5-diisopropylbenzonitrile | O-methylation of the hydroxyl group | Acidity removed | Increase | Antioxidant activity via this mechanism is lost |

| 4-Hydroxy-3,5-diisopropylbenzoic acid | Hydrolysis of the nitrile group | Minor change | Decrease | Likely retained |

| 4-Amino-3,5-diisopropylbenzonitrile | Reduction of a nitro group (hypothetical precursor) | Acidity removed, base introduced | Minor change | Increased (amino phenols are potent antioxidants) |

| 4-Hydroxy-3,5-diisopropylbenzamide | Partial hydrolysis of the nitrile group | Minor change | Decrease | Likely retained |

Stereochemical Considerations in Diisopropylbenzonitrile Derivatives

The structure of this compound and its derivatives presents interesting stereochemical aspects, primarily related to the potential for atropisomerism and the introduction of stereocenters.

Atropisomerism: The two isopropyl groups adjacent to the hydroxyl group create significant steric hindrance. While rotation around the single bonds connecting the isopropyl groups to the benzene ring is generally considered free, the introduction of other bulky substituents on the ring or on the isopropyl groups themselves could restrict this rotation. If the rotational barrier is high enough, stable atropisomers could be isolated. researchgate.netacademie-sciences.fr For example, derivatization at the positions ortho to the nitrile group, if synthetically feasible, could lead to a chiral axis, resulting in enantiomeric or diastereomeric atropisomers.

Introduction of Chiral Centers: Standard chemical transformations can introduce chiral centers into the molecule.

Derivatization of the Isopropyl Groups: Reactions at the methine position of the isopropyl groups could create new stereocenters.

Derivatization of Functional Groups: Reactions of derivatives can also lead to chirality. For instance, if the nitrile is reduced to an amine and then acylated with a chiral carboxylic acid, a pair of diastereomers would be formed. Similarly, esterification of the hydroxyl group with a chiral acid would also produce diastereomers.

The stereochemical outcomes of reactions involving these derivatives would be an important consideration in their synthesis and characterization. The presence of multiple stereogenic elements could lead to complex mixtures of stereoisomers.

The following table summarizes the potential types of stereoisomerism in derivatives of this compound.

| Type of Stereoisomerism | Structural Requirement | Example Derivative |

| Atropisomerism | Sufficiently high barrier to rotation around a C-C or C-N single bond due to steric hindrance. | A derivative with bulky substituents ortho to the nitrile group. |

| Enantiomers | Presence of a single chiral center or a stable chiral axis. | A derivative where one isopropyl group is asymmetrically substituted. |

| Diastereomers | Presence of multiple chiral centers or a combination of chiral centers and a chiral axis. | Esterification of the hydroxyl group with a chiral acid. |

Future Prospects and Emerging Research Frontiers for 4 Hydroxy 3,5 Diisopropylbenzonitrile

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The future of synthesizing 4-hydroxy-3,5-diisopropylbenzonitrile and its derivatives lies in the development of more selective and sustainable methods. While traditional multi-step syntheses may exist, emerging research focuses on efficiency and environmental responsibility.

One promising avenue is the adaptation of one-pot synthesis strategies, which have proven effective for structurally related compounds. For instance, a one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile has been developed from 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) and hydroxylamine (B1172632) hydrochloride. researchgate.net This approach, when optimized for the diisopropyl analogue, could significantly improve yield and reduce waste by minimizing intermediate isolation steps. The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) showing high efficiency in similar transformations. researchgate.net

Furthermore, the synthesis of the precursor, 4-hydroxy-3,5-diisopropylbenzoic acid, can be achieved through methods amenable to green chemistry principles, such as using solid acid catalysts that can be easily recovered and reused. chemicalbook.com Future research will likely focus on the direct, selective cyanation of 2,6-diisopropylaniline (B50358) or related precursors, potentially using novel catalytic systems that operate under mild conditions. The development of biocatalytic routes, employing enzymes for selective synthesis, also represents a significant frontier for enhancing the sustainability of producing this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, higher yield, less waste | Optimization of reaction conditions (solvent, temperature) for the diisopropyl substrate |

| Green Catalysis | Catalyst recyclability, milder reaction conditions | Development of solid acid catalysts or novel metal catalysts for direct cyanation |

| Biocatalysis | High selectivity, environmentally benign | Discovery and engineering of enzymes for the synthesis of hindered phenolic nitriles |

In-depth Mechanistic Insights into Complex Reactions

The steric hindrance imposed by the two ortho-isopropyl groups in this compound offers a unique platform for studying complex reaction mechanisms. A key area of emerging research is the activation of the typically robust C-CN bond.

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in understanding the oxidative addition of transition metals like nickel into the C–CN bond of substituted benzonitriles. acs.orgacs.orgutrgv.edu These studies reveal that the stability of the resulting metal complexes is highly dependent on the nature and position of substituents on the aromatic ring. acs.orgacs.orgutrgv.edu The two ortho-isopropyl groups in this compound would be expected to exert a significant steric and electronic influence on such reactions. Future mechanistic studies will likely involve a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and high-level computational modeling to elucidate the transition states and reaction pathways for C-CN bond activation in this specific, sterically demanding environment. Understanding these mechanisms is crucial for developing novel catalytic transformations that leverage the unique reactivity of this scaffold.

Exploration of Coordination Chemistry with Transition Metals

The presence of both a hydroxyl and a nitrile group suggests that this compound could serve as a versatile ligand in coordination chemistry. While the direct coordination of the nitrile group to a metal center is possible, a more promising frontier lies in the synthesis of multidentate ligands derived from this scaffold.

For example, condensation of the hydroxyl group and further modification of the nitrile can lead to Schiff base ligands. Research on Schiff bases derived from similarly substituted phenols, such as those from 2,4-dihydroxybenzaldehyde (B120756) or 3,5-dibromosalicylaldehyde, has demonstrated their ability to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), Zn(II), and Mn(II). nih.govresearchgate.netresearchgate.net These complexes often exhibit interesting geometries and electronic properties. nih.govresearchgate.netresearchgate.net

Future research will likely focus on synthesizing Schiff bases or other multidentate ligands from this compound and exploring their coordination behavior with a range of transition metals. The steric bulk of the isopropyl groups is expected to influence the coordination geometry and stability of the resulting metal complexes, potentially leading to novel catalytic activities or materials with unique properties.

| Ligand Type Derived from this compound | Potential Coordination Sites | Expected Influence of Isopropyl Groups |

| Unmodified molecule | Nitrile nitrogen, Phenolic oxygen | Steric hindrance affecting metal accessibility |

| Schiff Base derivatives | Imine nitrogen, Phenolic oxygen | Control of coordination geometry, potential for monomeric complexes |

| Other multidentate ligands | Varies with synthetic modification | Tuning of electronic properties and stability of metal complexes |

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry is poised to play a pivotal role in unlocking the full potential of this compound. DFT and other quantum mechanical methods can provide deep insights into the molecule's electronic structure and predict its reactivity in various chemical transformations. nih.govoptibrium.com

For instance, computational studies on related phenolic compounds and Schiff bases have been successfully used to calculate theoretical spectroscopic data (FTIR, NMR, UV-Vis) that closely match experimental results. nih.govresearchgate.net This predictive power can accelerate the characterization of new derivatives. Furthermore, modeling can be used to predict the outcomes of reactions, such as the regioselectivity of electrophilic aromatic substitution or the activation energies for different reaction pathways. optibrium.com

Molecular docking studies represent another exciting frontier, particularly if derivatives of this compound are explored for biological applications. As has been shown with related structures, docking simulations can predict the binding affinity and orientation of molecules within the active sites of enzymes or receptors, guiding the design of more potent and selective inhibitors. tubitak.gov.tr The combination of machine learning with quantum mechanical descriptors is an emerging area that could rapidly screen virtual libraries of derivatives for desired properties. nih.gov

Integration into Advanced Organic Synthesis Methodologies

The structural features of this compound make it an excellent candidate for integration into advanced organic synthesis methodologies, such as Diversity-Oriented Synthesis (DOS). DOS aims to create libraries of structurally diverse and complex molecules from a common starting material, which is invaluable for drug discovery and chemical biology. nih.govcam.ac.ukrsc.org

The three distinct functional regions of this compound—the phenolic hydroxyl group, the nitrile, and the aromatic ring—can be selectively modified through a variety of reactions. This allows for a "branching" synthetic strategy, where different reaction pathways diverge from the central scaffold to produce a wide array of molecular architectures. cam.ac.uk For example, the hydroxyl group can be alkylated or acylated, the nitrile can be hydrolyzed, reduced, or converted to other functional groups, and the aromatic ring can undergo further substitution. This multi-directional reactivity is a hallmark of a good scaffold for DOS. nih.gov Future work in this area will likely involve the development of robust, high-throughput synthetic routes to functionalize this core structure and generate novel compound libraries for biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.